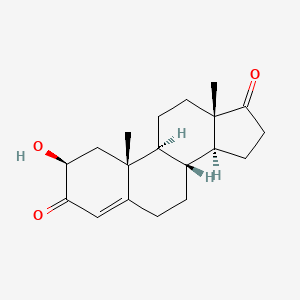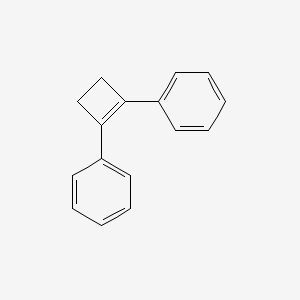
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H5BrF4N It is a benzylamine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method includes the bromination of 6-fluoro-2-(trifluoromethyl)benzylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol or benzylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted benzylamine derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzylamine
- 3-Fluoro-4-(trifluoromethyl)benzylamine
- 4-Fluoro-3-(trifluoromethyl)benzylamine
- 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrF4N |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2H,3,14H2 |
InChI Key |
MZFMQPPKRSWGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


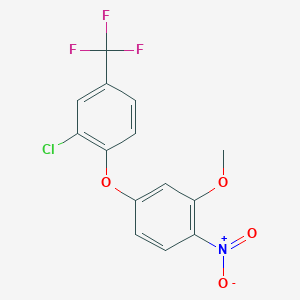
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
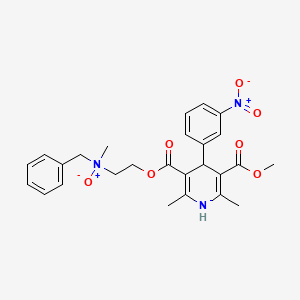
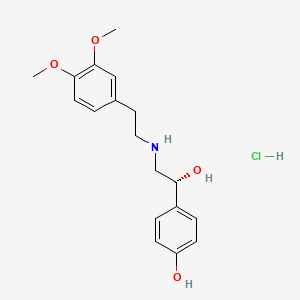
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
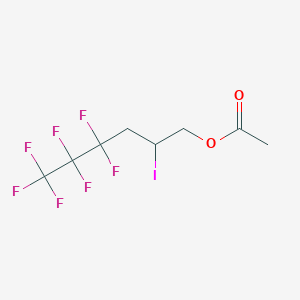
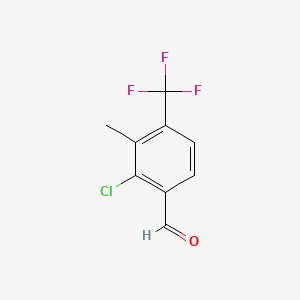
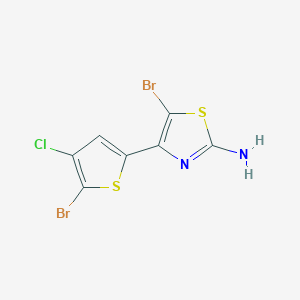
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

